Boc-Ser(PO(OBzl)OH)-OH
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Overview
Description
Boc-Ser(PO(OBzl)OH)-OH: is a derivative of serine, an amino acid, where the hydroxyl group is protected by a benzyl phosphate group and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in peptide synthesis and biochemical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of Serine: The synthesis begins with the protection of the serine amino group using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Phosphorylation: The hydroxyl group of serine is then phosphorylated using a benzyl phosphate reagent under mild conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for such compounds typically involve large-scale synthesis using automated peptide synthesizers and high-purity reagents to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, while the benzyl phosphate group can be removed using hydrogenation.
Substitution Reactions: The compound can undergo substitution reactions where the phosphate group can be replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal, palladium on carbon (Pd/C) with hydrogen for benzyl phosphate removal.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Deprotected Serine: Removal of protecting groups yields free serine.
Substituted Derivatives: Depending on the nucleophile used, various substituted serine derivatives can be formed.
Scientific Research Applications
Chemistry:
- Used in the synthesis of peptides and proteins.
- Acts as a building block in the preparation of complex organic molecules.
Biology:
- Studied for its role in enzyme mechanisms and protein interactions.
- Used in the development of enzyme inhibitors.
Medicine:
- Investigated for potential therapeutic applications, including drug design and delivery.
- Used in the synthesis of bioactive peptides.
Industry:
- Employed in the production of pharmaceuticals and biotechnological products.
- Used in the development of diagnostic tools and assays.
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with enzymes and proteins through its serine residue, which can participate in catalytic mechanisms.
- The phosphate group can mimic natural phosphorylation sites, making it useful in studying phosphorylation-dependent processes.
Comparison with Similar Compounds
Boc-Ser-OH: A simpler derivative without the phosphate group.
Boc-Ser(PO3H2)-OH: A derivative with a free phosphate group instead of a benzyl-protected phosphate.
Uniqueness:
- The benzyl phosphate group provides additional stability and protection, making it useful in specific synthetic applications where deprotection needs to be controlled.
This structure should give you a comprehensive overview of the compound “Boc-Ser(PO(OBzl)OH)-OH”. For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C15H22NO8P |
---|---|
Molecular Weight |
375.31 g/mol |
IUPAC Name |
(2S)-3-[hydroxy(phenylmethoxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H22NO8P/c1-15(2,3)24-14(19)16-12(13(17)18)10-23-25(20,21)22-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)(H,20,21)/t12-/m0/s1 |
InChI Key |
VNXSVIMUVZDYQM-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COP(=O)(O)OCC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COP(=O)(O)OCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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